molecular formula C7H2BrF3N2 B13084408 2-Bromo-6-(trifluoromethyl)isonicotinonitrile

2-Bromo-6-(trifluoromethyl)isonicotinonitrile

Cat. No.: B13084408
M. Wt: 251.00 g/mol
InChI Key: NABOAORUQYLTFI-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)isonicotinonitrile is a chemical compound with the molecular formula C7H2BrF3N2. It is known for its unique structure, which includes a bromine atom, a trifluoromethyl group, and an isonicotinonitrile moiety. This compound is used in various scientific research applications due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(trifluoromethyl)isonicotinonitrile typically involves the bromination of 6-(trifluoromethyl)isonicotinonitrile. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(trifluoromethyl)isonicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield corresponding amine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Bromo-6-(trifluoromethyl)isonicotinonitrile is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

    Medicine: Research into potential therapeutic applications, such as anticancer and antiviral agents, often involves this compound.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-6-(trifluoromethyl)isonicotinonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, further influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(difluoromethyl)isonicotinonitrile
  • 2-Bromo-6-(chloromethyl)isonicotinonitrile
  • 2-Bromo-6-(methyl)isonicotinonitrile

Uniqueness

Compared to similar compounds, 2-Bromo-6-(trifluoromethyl)isonicotinonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in synthetic chemistry and various research applications.

Properties

Molecular Formula

C7H2BrF3N2

Molecular Weight

251.00 g/mol

IUPAC Name

2-bromo-6-(trifluoromethyl)pyridine-4-carbonitrile

InChI

InChI=1S/C7H2BrF3N2/c8-6-2-4(3-12)1-5(13-6)7(9,10)11/h1-2H

InChI Key

NABOAORUQYLTFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)C#N

Origin of Product

United States

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